An In-depth Technical Guide to the Chemical Properties and Structure of Diethylsilane
An In-depth Technical Guide to the Chemical Properties and Structure of Diethylsilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethylsilane ((C₂H₅)₂SiH₂) is a versatile organosilane compound recognized for its utility as a reducing agent and as a precursor in chemical vapor deposition processes. This technical guide provides a comprehensive overview of the chemical properties, molecular structure, and reactivity of diethylsilane. Detailed experimental protocols for its synthesis and application in chemical reductions are presented, alongside a thorough analysis of its spectroscopic characteristics. All quantitative data have been summarized in structured tables for ease of reference, and key molecular and procedural information is visualized through diagrams generated using Graphviz (DOT language).
Chemical and Physical Properties
Diethylsilane is a clear, colorless liquid that is highly flammable.[1][2] It is miscible with several organic solvents, including tetrahydrofuran, diethyl ether, 1,4-dioxane, and benzene. Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₁₂Si | [2] |
| Molecular Weight | 88.22 g/mol | [2] |
| Boiling Point | 56 °C | [1] |
| Melting Point | -134 °C | [1] |
| Density | 0.681 g/cm³ at 25 °C | [1] |
| Flash Point | -20 °C | [1] |
| Vapor Pressure | 207.52 mmHg | [2] |
Molecular Structure
The molecular structure of diethylsilane features a central silicon atom bonded to two ethyl groups and two hydrogen atoms, resulting in a tetrahedral geometry around the silicon atom.
Reactivity and Applications
Diethylsilane is a potent reducing agent, particularly for the deoxygenation of carbonyl compounds to their corresponding alkanes. This reactivity is often enhanced by the presence of a Lewis acid, such as tris(pentafluorophenyl)borane, which activates the carbonyl group towards hydride transfer from the silane.[4][5]
Reduction of Ketones
A common application of diethylsilane is the reduction of ketones to alkanes. The general mechanism involves the activation of the ketone by a Lewis acid, followed by hydride transfer from the diethylsilane.
Experimental Protocols
Synthesis of Diethylsilane
A common method for the synthesis of diethylsilane is the reduction of diethyldichlorosilane with a hydride-donating agent like lithium aluminum hydride (LiAlH₄).[6]
Materials:
-
Diethyldichlorosilane ((C₂H₅)₂SiCl₂)[7]
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
Distillation apparatus
-
Three-necked round-bottom flask
-
Dropping funnel
-
Condenser
-
Nitrogen or Argon gas supply
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and an inert gas inlet.
-
Under a positive pressure of nitrogen or argon, charge the flask with a suspension of lithium aluminum hydride in anhydrous diethyl ether.
-
Cool the flask in an ice bath.
-
Add a solution of diethyldichlorosilane in anhydrous diethyl ether dropwise from the dropping funnel to the stirred suspension of LiAlH₄.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for a few hours to ensure the reaction goes to completion.
-
Cool the reaction mixture and carefully quench any excess LiAlH₄ by the slow, dropwise addition of water or a saturated aqueous solution of sodium sulfate.
-
Filter the resulting mixture to remove the inorganic salts.
-
The diethylsilane product is isolated from the filtrate by fractional distillation. The boiling point of diethylsilane is 56 °C.[1]
Reduction of a Ketone to an Alkane
The following is a general procedure for the reduction of a ketone to its corresponding alkane using diethylsilane, adapted from a similar procedure using triethylsilane.[8]
Materials:
-
Ketone
-
Diethylsilane
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃) or another suitable Lewis acid
-
Anhydrous dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a dry, round-bottom flask under an inert atmosphere, dissolve the ketone in anhydrous dichloromethane.
-
Add the Lewis acid catalyst (e.g., a catalytic amount of B(C₆F₅)₃) to the solution.
-
Add diethylsilane to the reaction mixture (typically 2-3 equivalents relative to the ketone).
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the resulting crude product by column chromatography on silica gel to yield the pure alkane.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of diethylsilane are relatively simple and consistent with its molecular structure.
-
¹H NMR: The proton NMR spectrum is expected to show a quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃) of the ethyl groups, with coupling between them. The protons directly attached to the silicon (Si-H) will appear as a multiplet. Based on data for similar silanes like dimethylsilane, the Si-H protons would likely appear around 3.80 ppm, while the ethyl protons would be further upfield.[9]
-
¹³C NMR: The carbon-13 NMR spectrum is expected to show two distinct signals corresponding to the methyl and methylene carbons of the ethyl groups.
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H (-CH₃) | ~0.9 | Triplet |
| ¹H (-CH₂-) | ~0.5 | Quartet |
| ¹H (Si-H) | ~3.8 | Multiplet |
| ¹³C (-CH₃) | ~7 | - |
| ¹³C (-CH₂-) | ~4 | - |
Infrared (IR) Spectroscopy
The infrared spectrum of diethylsilane exhibits characteristic absorption bands that correspond to the vibrational modes of its functional groups.[2][10][11]
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~2950 | C-H stretch (asymmetric) | Strong |
| ~2870 | C-H stretch (symmetric) | Strong |
| ~2130 | Si-H stretch | Strong |
| ~1460 | C-H bend (methylene) | Medium |
| ~1380 | C-H bend (methyl) | Medium |
| ~1235 | Si-CH₂ wag | Medium |
| ~1010 | C-C stretch | Medium |
| ~965 | Si-H bend | Strong |
| ~720 | Si-C stretch | Strong |
Mass Spectrometry
The electron ionization (EI) mass spectrum of diethylsilane shows a characteristic fragmentation pattern. The molecular ion peak (M⁺) at m/z = 88 is often of low intensity.[2] Common fragmentation pathways for alkylsilanes involve the loss of alkyl radicals and hydrogen.[12][13][14]
-
m/z = 59: Loss of an ethyl group ([M - C₂H₅]⁺). This is often a prominent peak.
-
m/z = 58: Loss of an ethyl group and a hydrogen atom.
-
m/z = 43: This could correspond to [SiH₃]⁺ with rearrangement or other fragment ions.
-
m/z = 31: This could correspond to [SiH₃]⁺.
Safety Information
Diethylsilane is a highly flammable liquid and vapor.[1] It is harmful if swallowed and causes skin and eye irritation.[2] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Keep away from heat, sparks, and open flames. Store in a tightly closed container in a cool, dry, and well-ventilated area.
Conclusion
This technical guide has provided a detailed overview of the chemical properties, molecular structure, reactivity, and spectroscopic characteristics of diethylsilane. The experimental protocols for its synthesis and use as a reducing agent offer practical guidance for researchers. The compiled data and visualizations serve as a valuable resource for scientists and professionals in the fields of chemistry and drug development.
References
- 1. Diethylsilane | 542-91-6 | FD61147 | Biosynth [biosynth.com]
- 2. Diethylsilane | C4H12Si | CID 68337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. C=O reduction to CH2 - Wordpress [reagents.acsgcipr.org]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. Diethyldichlorosilane | C4H10Cl2Si | CID 15589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. DIMETHYLSILANE(1111-74-6) 1H NMR spectrum [chemicalbook.com]
- 10. Diethylsilane [webbook.nist.gov]
- 11. Diethylsilane [webbook.nist.gov]
- 12. "Mass Spectra of Silanes. Multiple Rearrangements and Bonding to Silico" by Donald R. Dimme, Charles Wilkie et al. [epublications.marquette.edu]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
